(5-Amino-1-(4-Fluorphenyl)-1H-pyrazol-4-YL)(4-Chlorphenyl)methanon

Übersicht

Beschreibung

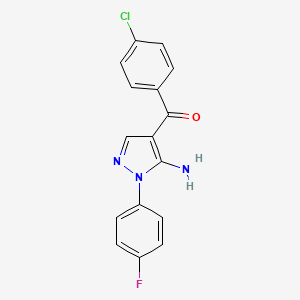

(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone is a useful research compound. Its molecular formula is C16H11ClFN3O and its molecular weight is 315.73 g/mol. The purity is usually 95%.

The exact mass of the compound (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Mittel

Die Struktur der Verbindung deutet auf ein Potenzial als antibakterielles Mittel hin. Ähnliche Verbindungen wurden synthetisiert und gegen verschiedene Bakterienstämme wie Staphylococcus aureus, Bacillus subtilis und Escherichia coli getestet . Das Vorhandensein des Pyrazol-Restes, der für seine antimikrobiellen Eigenschaften bekannt ist, könnte diese Verbindung zu einem Kandidaten für weitere Tests als bakterizides Mittel machen.

Entzündungshemmende Medikamente

Pyrazol-Derivate sind für ihre entzündungshemmenden Eigenschaften gut dokumentiert. Diese Verbindung könnte auf ihre Wirksamkeit bei der Reduzierung von Entzündungen untersucht werden, was möglicherweise zur Entwicklung neuer entzündungshemmender Medikamente führt .

Krebsforschung

Verbindungen mit ähnlichen Strukturen wurden in der Krebsforschung eingesetzt, insbesondere bei der Synthese von Molekülen, die gezielt Krebszellen angreifen können, ohne gesunde Zellen zu beeinträchtigen. Das (5-Amino-1-(4-Fluorphenyl)-1H-pyrazol-4-YL)(4-Chlorphenyl)methanon könnte auf seine potenzielle Verwendung in gezielten Krebstherapien untersucht werden .

Entwicklung von Diagnostika

Das in der Verbindung vorhandene Fluoratom könnte für die Entwicklung von Diagnostika, insbesondere bei Positronen-Emissions-Tomographie (PET)-Scans, genutzt werden. Fluorierte Verbindungen werden aufgrund ihrer geeigneten Eigenschaften für die Verfolgung häufig in der Bildgebung verwendet .

Landwirtschaftliche Chemikalien

Aufgrund der strukturellen Ähnlichkeit mit Verbindungen, die für ihre insektiziden Aktivitäten bekannt sind, könnte diese Verbindung für den Einsatz in der Landwirtschaft als Schädlingsbekämpfungsmittel untersucht werden. Es könnte insbesondere bei der Synthese neuer Insektizide oder Fungizide nützlich sein .

Synthese organischer Elektronik

Organische Verbindungen, die aromatische und heteroaromatische Reste enthalten, wie die in Frage stehende Verbindung, werden häufig bei der Synthese organischer Elektronik verwendet. Sie können als leitfähige Materialien in organischen Leuchtdioden (OLEDs) oder als Halbleiter in organischen Feldeffekttransistoren (OFETs) dienen .

Wirkmechanismus

Target of Action

Similar compounds have been reported to have a wide range of biological activities, including acting as analgesics, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour compounds . They also exhibit properties such as human cannabinoid receptors (hCB1 and hCB2), inhibitors of p38 kinase, and CB1 receptor antagonists .

Mode of Action

It is synthesized through a one-pot, multicomponent protocol using alumina–silica-supported mno2 as a recyclable catalyst in water . The cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine results in the formation of the compound .

Biochemical Pathways

Similar compounds have been reported to inhibit p38 kinase , which plays a crucial role in cellular responses to stress and inflammation.

Pharmacokinetics

The compound’s molecular weight (23663) and its solid form suggest that it may have good bioavailability.

Result of Action

Similar compounds have been reported to have a wide range of biological activities, including acting as analgesics, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour compounds .

Action Environment

The synthesis of this compound using a one-pot, multicomponent protocol suggests that it might be stable under a variety of conditions .

Biologische Aktivität

(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone, a compound belonging to the pyrazole class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a pyrazole ring substituted with an amino group and a fluorophenyl moiety, along with a chlorophenyl group. This structural configuration is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant anti-inflammatory , antioxidant , and antitumor activities. Below is a summary of its biological effects:

| Biological Activity | Description |

|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokines and mediators. |

| Antioxidant | Scavenges free radicals and reduces oxidative stress. |

| Antitumor | Exhibits cytotoxic effects against various cancer cell lines. |

The mechanisms underlying the biological activities of (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone include:

- Inhibition of p38 MAP Kinase : The compound has been identified as a selective inhibitor of p38 MAP kinase, which plays a critical role in inflammatory responses. The binding affinity is enhanced through unique interactions within the ATP-binding pocket of the kinase, as evidenced by X-ray crystallography studies .

- Antioxidant Mechanism : The presence of the amino group on the pyrazole ring enhances its ability to donate electrons, thereby neutralizing free radicals .

- Cytotoxicity Against Cancer Cells : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity .

Case Studies

- Anti-inflammatory Activity : A study demonstrated that the compound significantly reduced TNF-alpha release in LPS-stimulated models, showcasing its potential as an anti-inflammatory agent .

-

Antitumor Effects : In vitro studies revealed that the compound exhibited cytotoxicity towards cancer cells while sparing normal fibroblasts, indicating selective toxicity . For example:

- HepG2 cells showed a growth inhibition percentage of 54.25%.

- HeLa cells exhibited a growth inhibition percentage of 38.44%.

- Oxidative Stress Reduction : The antioxidant properties were confirmed through assays measuring radical scavenging activity, where the compound displayed significant efficacy compared to standard antioxidants .

Eigenschaften

IUPAC Name |

[5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-(4-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClFN3O/c17-11-3-1-10(2-4-11)15(22)14-9-20-21(16(14)19)13-7-5-12(18)6-8-13/h1-9H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBJSPXXKFWOMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405096 | |

| Record name | [5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-(4-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618091-38-6 | |

| Record name | [5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-(4-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-AMINO-1-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL)(4-CHLOROPHENYL)METHANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.